![molecular formula C16H15N3O2S B2711171 N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-65-8](/img/structure/B2711171.png)

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

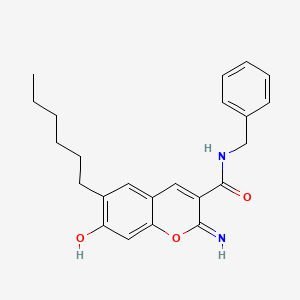

This compound is a pyrimidine derivative, which is a class of compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are important in many biological processes and are the fundamental components of nucleic acids, DNA and RNA .

Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms . The specific reactions that this compound can undergo would depend on the nature of the substituents.Applications De Recherche Scientifique

Anticancer Activity

Thiazolopyrimidine molecules, which include the compound , have been synthesized and screened for their anticancer activities against various human cancer cell lines . Compounds with similar structures have exhibited potent cytotoxic activity .

Antibacterial Activity

A series of novel 1,3-thiazolidine pyrimidine derivatives have been developed and tested for their antibacterial activity against 14 bacterial strains . This suggests a potential antibacterial application for the compound.

Anti-Tubercular Activity

2,4-Diaminopyrimidine core-based derivatives have shown anti-tubercular activities . Given the structural similarity, the compound could potentially be used in anti-tubercular applications.

Chemotherapeutic Applications

Compounds similar to “N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” have been studied for their chemotherapeutic properties. They have been found to activate the innate immune system, stimulate the production of interferon-alpha and tumor necrosis factor-alpha, and cause blood vessels to collapse leading to tumor cell death.

Anti-Inflammatory and Antimicrobial Applications

Thiazolo[3,2-a]pyrimidine scaffold has been called as “a privileged structural framework in drug discovery” . Its derivatives have shown anti-inflammatory, antimicrobial, antiparkinsonian, antiviral, anticancer, antitubercular, and other activities .

Small Modular Reactors (SMRs)

Although it seems unrelated, the term “SMR” is also used to refer to Small Modular Reactors in the field of nuclear energy . These reactors have a power capacity of up to 300 MW(e) and are being considered for both electric and non-electric applications . However, this is likely not related to the compound “SMR000017119”.

Mécanisme D'action

Target of Action

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has shown promising results in the field of medicinal chemistry It’s known that thiazolopyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential as anticancer drugs .

Mode of Action

Thiazolopyrimidines are known to interact with biological targets through their active methylene group (c2h2), which exhibits high reactivity towards various electrophilic reagents . This interaction can lead to changes in the biological target, potentially disrupting its function.

Biochemical Pathways

Thiazolopyrimidines have been associated with antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

It’s known that the lipophilicity of thiazolopyrimidines can influence their pharmacokinetic properties . A moderate level of lipophilicity has been found to be advantageous for inhibition compared to other substituted derivatives .

Result of Action

Thiazolopyrimidines have been associated with high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may have significant effects at the molecular and cellular levels.

Orientations Futures

The study of pyrimidine derivatives is a vibrant field due to their importance in biological processes and potential therapeutic applications . Future research could involve the synthesis and characterization of new pyrimidine derivatives, investigation of their biological activity, and development of safer and more effective therapeutic agents.

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-4-5-13(10(2)6-9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHMTTRIDSTCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2711103.png)

![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)

![ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2711109.png)